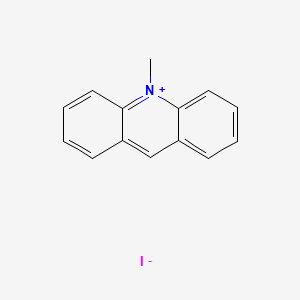

N-Methylacridinium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

10-methylacridin-10-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N.HI/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHOZJGCQBGXHT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385957 | |

| Record name | N-Methylacridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-43-6 | |

| Record name | N-Methylacridinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylacridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N Methylacridinium Iodide

Established Synthetic Pathways for N-Methylacridinium Iodide Derivatives

The most conventional and direct method for synthesizing this compound is through the N-alkylation of acridine (B1665455). This process, a type of quaternization reaction, involves the treatment of the parent heterocycle, acridine, with an alkylating agent, typically iodomethane.

A common laboratory procedure involves dissolving acridine in a suitable solvent, such as dimethylformamide (DMF), and reacting it with iodomethane. researchgate.netnih.gov The reaction is typically heated to a moderate temperature (e.g., 50°C) and stirred overnight to ensure completion. nih.gov The this compound product, being a salt, is often insoluble in the reaction mixture or can be precipitated by adding a less polar solvent like diethyl ether. nih.gov The resulting solid can then be isolated via vacuum filtration. nih.gov This straightforward SN2 reaction provides a reliable and high-yielding route to the target compound. nih.gov

Variations of this method exist, such as using benzene (B151609) as the solvent and refluxing the mixture. cdnsciencepub.com The choice of solvent and reaction conditions can be optimized to improve yield and purity.

Below is a table summarizing a typical synthesis:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Ref |

| Acridine | Iodomethane | DMF | 50°C | Overnight | 74% | nih.gov |

| 2-Methoxyacridine | Iodomethane | Benzene | Reflux | N/A | up to 80% | cdnsciencepub.com |

This table is interactive and can be sorted by column headers.

Derivatization Strategies for Tailored N-Methylacridinium Systems

The versatility of N-methylacridinium salts in applications like photocatalysis stems from the ability to modify their core structure, thereby tuning their electronic and steric properties. rsc.org Derivatization can be broadly categorized into functionalization of the acridine core and modification of the N-methyl group.

Modifying the tricyclic acridine framework allows for significant adjustments to the molecule's redox potentials and absorption spectra. rsc.orgthieme-connect.com Several strategies have been developed for this purpose:

De Novo Synthesis from Substituted Precursors : One of the most effective ways to introduce substituents onto the acridine core is to build the ring system from already functionalized starting materials. rsc.org For instance, the Bernthsen synthesis can produce 9-substituted acridines by reacting a diphenylamine (B1679370) with a substituted carboxylic acid in the presence of zinc chloride. nih.gov Similarly, Friedel-Crafts reactions involving triarylamine derivatives have been used to construct tetrasubstituted acridinium (B8443388) cores in good yields. rsc.org

Late-Stage C-H Functionalization : More recently, methods for direct C-H functionalization of the pre-formed acridinium salt have been developed. chinesechemsoc.org This modular approach allows for the introduction of alkyl groups at the 3 and 6 positions with high chemo- and regioselectivity. chinesechemsoc.org The process often involves a one-pot, two-step sequence of photochemical addition of an organotrifluoroborate followed by electrocatalytic dehydrogenation. chinesechemsoc.org

Grignard and Organometallic Additions : The synthesis of important derivatives, such as 9-mesityl-10-methylacridinium (B1239669), can be achieved through the addition of a Grignard reagent (e.g., mesitylmagnesium bromide) to an acridone (B373769) precursor, followed by acid-catalyzed dehydration. google.comacs.org This approach is crucial for creating sterically hindered photocatalysts with unique properties. researchgate.net

Photoinduced Arylation : A highly functional group-tolerant method for the C9-arylation of N-substituted acridinium salts has been developed using aryl diazonium salts under photoredox conditions. rsc.org This allows for the generation of a diverse library of C9-arylated acridinium catalysts in a single step. rsc.org

| Derivatization Method | Position(s) Functionalized | Reagents/Conditions | Purpose |

| Friedel-Crafts Reaction | Multiple core positions | Triarylamine, Benzoyl chloride derivative | De novo synthesis of core-substituted acridinium salts. rsc.org |

| Grignard Addition | C9 position | 9-Acridone, Organomagnesium halide | Introduction of aryl or alkyl groups at the C9 position. google.comacs.org |

| Late-Stage C-H Alkylation | C3, C6 positions | Organotrifluoroborate, blue LED, electrocatalysis | Modular synthesis of novel acridinium dyes. chinesechemsoc.org |

| Photoinduced Arylation | C9 position | Aryl diazonium salt, visible light | Late-stage diversification of acridinium catalysts. rsc.org |

This table is interactive and can be sorted by column headers.

While "N-Methylacridinium" specifies a methyl group, the N-substituent on the acridine nitrogen is a key position for modification to influence the compound's properties. The synthesis generally involves using different alkylating or arylating agents in the final step or incorporating the desired N-substituent during the construction of the acridine skeleton. For example, reacting acridine with alkylating agents other than methyl iodide can yield a variety of N-alkylacridinium salts. The synthesis of N-aryl derivatives is also common in the development of advanced photocatalysts. researchgate.net

Exploration of Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing acridinium salts. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Solvent-Free Synthesis : A notable green method involves the reaction of 10-methylacridinium (B81027) iodide with reactive alkali metals (Li, Na, or K) under grinding conditions. sioc-journal.cn This solid-phase reaction proceeds via an electron transfer mechanism and avoids the use of bulk solvents, representing a significant environmental advantage. sioc-journal.cn

Photocatalysis in Synthesis : Visible-light photocatalysis, a field where acridinium salts themselves are prominent catalysts, can also be used for their synthesis. researchgate.net For instance, the preparation of pyrrole (B145914) derivatives, which can be precursors or related structures, has been achieved using a 9-mesityl-10-methylacridinium perchlorate (B79767) photocatalyst under visible light, showcasing a metal-free, green protocol. researchgate.net These light-mediated processes often proceed under mild conditions with high efficiency. researchgate.net

| Green Approach | Key Feature | Example Application | Advantage |

| Solid-Phase Grinding | Solvent-free reaction | Reaction of 10-methylacridinium iodide with alkali metals. sioc-journal.cn | Eliminates solvent waste, simple procedure. sioc-journal.cn |

| Electrolysis | Controlled oxidation | Final oxidation step in 9-mesityl-10-methylacridinium synthesis. google.com | Avoids harsh chemical oxidants, high efficiency. google.com |

| Visible-Light Photocatalysis | Use of light as an energy source | Synthesis of related heterocycles using acridinium photocatalysts. researchgate.netresearchgate.net | Metal-free, mild conditions, sustainable energy source. researchgate.net |

This table is interactive and can be sorted by column headers.

Advanced Spectroscopic Investigations and Photophysical Properties

Electronic Absorption and Emission Characteristics of N-Methylacridinium Iodide

The interaction of this compound with light reveals a complex array of electronic transitions and excited-state dynamics, which have been extensively studied using various spectroscopic techniques.

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by a broad and structured band in the near-ultraviolet and visible regions, typically spanning from 320 to 420 nm. researchgate.net This absorption is attributed to π-π* transitions within the conjugated tricyclic aromatic system of the acridinium (B8443388) cation. researchgate.netmsu.edulibretexts.orgslideshare.net The specific wavelengths of maximum absorption (λmax) can be influenced by the solvent and the presence of other molecules. In aqueous solutions, this compound exhibits characteristic absorption peaks that provide insight into its electronic energy levels. researchgate.net The absorption spectrum is a fundamental property that underpins many of its photochemical applications. psu.eduacs.orgresearchgate.net

Table 1: UV-Visible Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| This compound | Water | 320-420 | researchgate.net |

| N-Methylacridinium Perchlorate (B79767) | Acetonitrile (B52724) | Not specified | researchgate.net |

Fluorescence Spectroscopy: Quantum Yields and Excited State Dynamics

This compound is a fluorescent molecule, meaning it can re-emit absorbed light at a longer wavelength. libretexts.orgepa.gov Its fluorescence properties, including quantum yield and excited-state lifetime, are sensitive to its environment. The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can be determined relative to a standard. researchgate.net For instance, the fluorescence of this compound can be quenched by various molecules, a process that can be either dynamic (collisional) or static (formation of a non-fluorescent complex). researchgate.netlibretexts.org Studies have shown that the fluorescence lifetime of this compound is in the nanosecond range and can be influenced by quenchers. libretexts.orgcolby.edu For example, in aqueous solutions, the fluorescence lifetime is approximately 35 ns. colby.edu

Table 2: Fluorescence Lifetime Data

| Fluorescent Agent | Quencher | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|

| This compound | Guanosine 5'-monophosphate | Variable (quenching observed) | libretexts.org |

The quenching of the excited singlet state of the 10-methylacridinium (B81027) cation by sulfur-containing amino acids and carboxylic acids in aqueous solution has been investigated using both steady-state and time-resolved fluorescence techniques. researchgate.net These studies reveal that the quenching mechanism involves photoinduced electron transfer from the sulfur atom of the quencher to the excited acridinium cation. researchgate.net

Time-Resolved Spectroscopic Techniques for Photophysical Pathway Elucidation

Time-resolved spectroscopy provides crucial insights into the transient species and reaction pathways involved in the photophysics of this compound. psu.eduresearchgate.net Techniques like laser flash photolysis allow for the direct observation of short-lived intermediates, such as radical ions, that are formed upon photoexcitation. psu.eduresearchgate.net For example, in the presence of an electron donor, the excited N-methylacridinium cation can accept an electron to form the N-methylacridinyl radical. psu.edu The decay kinetics of these transient species provide information about the rates of various photophysical and photochemical processes. psu.eduresearchgate.net

Studies have employed time-resolved fluorescence and absorption spectroscopy to monitor the dynamics of the excited states of N-methylacridinium and its derivatives. researchgate.netresearchgate.net These experiments have been instrumental in understanding the mechanisms of electron transfer reactions photosensitized by this compound. researchgate.netpsu.eduresearchgate.net For instance, the quenching of the excited singlet state of the 10-methylacridinium cation by thio-organic compounds has been shown to proceed via an electron transfer mechanism, as confirmed by the direct observation of the resulting radical ions. researchgate.net

Vibrational and Structural Characterization via Advanced Spectroscopy

Advanced spectroscopic methods provide detailed information about the molecular structure and bonding within this compound.

Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. researchgate.netmsu.edu While no specific detailed IR or Raman spectra for this compound were found in the provided search results, the principles of these techniques can be applied to understand its structure. IR spectroscopy is particularly sensitive to the asymmetric vibrations of polar functional groups, while Raman spectroscopy excels in detecting symmetric vibrations of nonpolar groups. researchgate.net For a molecule like this compound, one would expect to observe characteristic vibrational bands corresponding to the C-H, C-C, and C-N bonds of the acridine (B1665455) ring system, as well as vibrations associated with the methyl group. msu.edulibretexts.org Raman spectroscopy could be particularly useful for studying the symmetric vibrations of the aromatic rings. ox.ac.ukdiva-portal.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interactional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. uva.nlrsc.orgurfu.ru ¹H NMR spectra of this compound have been reported, providing precise information about the chemical environment of the hydrogen atoms in the molecule. uva.nlrsc.orgurfu.ru

The ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the protons on the acridine ring and the methyl group. uva.nlurfu.ru For instance, a singlet corresponding to the methyl protons is typically observed at a specific chemical shift. uva.nl The aromatic protons appear as a series of multiplets and doublets at lower field (higher ppm values), consistent with their deshielded environment in the aromatic system. uva.nlrsc.org

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. urfu.ru The chemical shifts of the carbon atoms in the acridine ring and the methyl group can be assigned, further confirming the structure of the compound. urfu.ru

NMR techniques are also highly valuable for studying intermolecular interactions. For example, changes in the NMR spectrum of this compound upon the addition of another molecule can indicate the formation of a complex and provide insights into the binding site and stoichiometry of the interaction. rsc.org

Table 3: ¹H NMR Data for this compound

| Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| DMSO-d₆ | H (s) | 10.20 | singlet | uva.nl | |

| DMSO-d₆ | H (d) | 8.80 | doublet | 9.3 | uva.nl |

| DMSO-d₆ | H (m) | 8.74 - 8.55 | multiplet | uva.nl | |

| DMSO-d₆ | H (ddd) | 8.47 | ddd | 9.0, 6.8, 1.6 | uva.nl |

| DMSO-d₆ | H (dd) | 8.05 | dd | 8.3, 6.8 | uva.nl |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acridine |

| Guanosine 5'-monophosphate |

| N-Methylacridinium Perchlorate |

| Thio-organic compounds |

| Sulfur-containing amino acids |

Spectroscopic Probing of Intermolecular Interactions

Spectroscopic techniques, particularly UV-visible absorption and fluorescence spectroscopy, have been instrumental in investigating the intermolecular interactions between this compound and various molecular species in solution. These studies provide valuable information on binding mechanisms, association constants, and the nature of the forces driving the complex formation.

A significant area of investigation has been the interaction of NMAI with nucleic acids. electronicsandbooks.com It has been demonstrated that NMAI can serve as a fluorescent probe for nucleobases, nucleosides, and nucleic acids. electronicsandbooks.com The fluorescence of NMAI is strongly quenched upon interaction with these biomolecules. electronicsandbooks.com This quenching follows the Stern-Volmer relationship, and the calculated quenching rate constants are in the order of 10⁹–10¹⁰ L·mol⁻¹·s⁻¹, which is within the diffusion-controlled limit. electronicsandbooks.com This suggests that the quenching mechanism is likely due to an electron transfer from the nucleic acid bases to the excited state of the N-methylacridinium cation. electronicsandbooks.com

The binding of NMAI to calf thymus DNA (ct-DNA) has been studied in detail. electronicsandbooks.com Upon binding, a noticeable hypochromism is observed in the UV-visible absorption spectrum of NMAI. electronicsandbooks.com The binding constants (K) for the interaction of NMAI with ct-DNA have been determined using multiple spectroscopic methods, including UV spectroscopy and fluorescence quenching, yielding consistent values in the range of (1.0–5.5) × 10⁴ L·mol⁻¹. electronicsandbooks.com The binding site number was determined to be approximately 1.9. electronicsandbooks.com The interaction is influenced by factors such as thermal denaturation and the concentration of phosphate (B84403) ions, with evidence suggesting a binding model that includes both intercalation into the DNA double helix and outside binding. electronicsandbooks.com

Table 2: Spectroscopic Data for the Interaction of this compound with Calf Thymus DNA (ct-DNA)

| Parameter | Method | Value |

| Binding Constant (K) | UV Spectroscopy | 1.4 × 10⁴ L·mol⁻¹ |

| Binding Constant (K) | Competitive Dual-Probe (with Ethidium Bromide) | 5.5 × 10⁴ L·mol⁻¹ |

| Fluorescence Quenching Rate Constant (kq) | Fluorescence Spectroscopy | 3.5 × 10¹⁰ L·mol⁻¹·s⁻¹ |

| Binding Site Number (n) | UV Spectroscopy | 1.9 |

Data sourced from Sun, X.-F., et al. (2003). electronicsandbooks.com

The interaction of the N-methylacridinium cation with thio-organic compounds, such as sulfur-containing amino acids and carboxylic acids, has also been investigated using both steady-state and time-resolved fluorescence spectroscopy. researchgate.net These studies revealed that the quenching of the excited singlet state of the 10-methylacridinium cation occurs via a photoinduced electron transfer mechanism from the sulfur atom of the quenching molecule. researchgate.net The quenching process exhibits both dynamic and static components, with the static quenching attributed to the formation of non-fluorescent ground-state complexes (ion pairs). researchgate.net

Furthermore, the formation of charge-transfer complexes between N-methylacridan (the reduced form of the N-methylacridinium cation) and various π-acceptors has been confirmed through spectroscopic evidence. cdnsciencepub.com These interactions are crucial in understanding the hydride transfer reactions involving the N-methylacridinium/N-methylacridan redox couple. cdnsciencepub.com

Electrochemical Behavior and Redox Chemistry of the N Methylacridinium Cation

Cyclic Voltammetry and Electroreduction Mechanisms

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. gamry.com In a typical CV experiment of an N-methylacridinium salt, the potential is swept linearly, and the resulting current is measured, providing insights into the electron transfer processes. gamry.comderingerney.com

The electroreduction of the N-methylacridinium cation (AcrH⁺) is a key process observed in its cyclic voltammogram. This process typically involves a one-electron reduction to form the N-methylacridinyl radical (AcrH•). The formal reduction potential for a reversible couple is centered between the anodic and cathodic peak potentials. colostate.edu The peak current in a reversible system is described by the Randles-Sevcik equation, which shows that the peak current increases with the square root of the scan rate and is directly proportional to the concentration. gamry.comcolostate.edu

The mechanism of electroreduction can be complex and is often dependent on the experimental conditions. A primary pathway involves the dimerization of the initially formed N-methylacridinyl radicals. nih.govrsc.org This dimerization results in the formation of 9,9'-dimethyl-9,9'-dihydro-9,9'-biacridine. This process is a well-documented fate of the radical species generated during the electrochemical reduction of N-methylacridinium ions. The formation of this dimer is a consequence of the radical's reactivity and the tendency to form a more stable, covalently bonded species. nih.govrsc.org

The following table summarizes the key electrochemical parameters often observed during the cyclic voltammetry of N-methylacridinium iodide.

| Parameter | Description | Typical Value/Observation |

| Cathodic Peak Potential (Epc) | The potential at which the reduction of N-Methylacridinium cation to its radical form is at its maximum rate. | Varies with solvent and electrolyte. |

| Anodic Peak Potential (Epa) | The potential at which the oxidation of the N-methylacridinyl radical back to the cation is at its maximum rate. | Varies with solvent and electrolyte. |

| Formal Reduction Potential (E°') | The thermodynamic standard potential for the redox couple, estimated as the midpoint of Epc and Epa for a reversible system. | Dependent on the specific conditions. |

| Peak Current (ip) | The maximum current observed during the reduction or oxidation scan, proportional to the concentration of the electroactive species. | Increases with concentration and the square root of the scan rate. |

Electron Transfer Processes Involving N-Methylacridinium Species

N-methylacridinium ions are excellent electron acceptors and participate in a variety of electron transfer (ET) reactions. researchgate.net These processes can be initiated both electrochemically and photochemically. Photoinduced electron transfer (PET) is a particularly significant area of study for N-methylacridinium species. nih.govrsc.orgnih.govresearchgate.netsci-hub.se

In PET reactions, the N-methylacridinium cation, upon excitation to its singlet excited state ('AcrH⁺*), can accept an electron from a suitable electron donor (D). rsc.org This process leads to the formation of the N-methylacridinyl radical (AcrH•) and the donor radical cation (D•⁺). The efficiency of this process is governed by the driving force of the electron transfer, which can be estimated from the redox potentials of the donor and acceptor and the excitation energy of the acridinium (B8443388) ion. nih.govresearchgate.netsci-hub.se The kinetics of these electron transfer reactions can be analyzed using the Marcus theory of electron transfer. nih.govsci-hub.se

A notable example involves the photoinduced electron transfer from alkenes to the singlet excited state of 10-methylacridinium (B81027) ion, which provides a basis for understanding product distributions and fluorescence quenching. rsc.org The Gibbs energy change of this photoinduced electron transfer can be calculated, and the resulting rate constants often agree well with observed values. rsc.org

Furthermore, intramolecular electron transfer has been observed in systems where an electron donor moiety is directly linked to the N-methylacridinium acceptor. nih.govresearchgate.netsci-hub.se For instance, in a series of 9-substituted 10-methylacridinium ions (Acr⁺-R), photoexcitation can lead to the formation of a triplet electron-transfer state. nih.govresearchgate.net Among these, the 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺-Mes) is noteworthy for forming a long-lived triplet ET state with a high quantum yield. nih.govresearchgate.netnih.gov However, the existence of an infinitely long-lived charge-shift state has been a subject of debate. researchgate.netnih.gov

The following table outlines key aspects of electron transfer processes involving N-methylacridinium species.

| Electron Transfer Process | Description | Key Features |

| Electrochemical Reduction | One-electron transfer to the N-methylacridinium cation at an electrode surface. | Forms the N-methylacridinyl radical, which can subsequently dimerize. |

| Photoinduced Electron Transfer (Intermolecular) | Electron transfer from a donor molecule to the excited state of the N-methylacridinium cation. | Quenches the fluorescence of the acridinium ion; rate depends on the donor's oxidation potential. |

| Photoinduced Electron Transfer (Intramolecular) | Electron transfer from a covalently linked donor group to the acridinium acceptor within the same molecule. | Can lead to the formation of long-lived charge-separated states. |

Electrocatalytic Applications in Chemical Transformations

The redox properties of the N-methylacridinium cation make it a valuable component in electrocatalytic systems. It can act as a redox mediator, facilitating chemical transformations that are otherwise kinetically slow. In such applications, the N-methylacridinium ion is electrochemically reduced to its radical form, which then acts as the reducing agent for a substrate in the solution.

One area where N-methylacridinium salts have shown promise is in catalytic reductions. kent.ac.uk For instance, they can catalyze the reductive transfer hydrogenation and hydrosilylation of aldimines. kent.ac.uk Additionally, they are active for the catalytic dehydrosilylation of various alcohols. kent.ac.uk The efficiency of these catalytic processes can be influenced by the choice of the counter-ion, which affects solubility and the rate of key steps like H₂ cleavage. kent.ac.uk

The ability of N-methylacridinium derivatives to act as photoredox catalysts has also been explored for various organic transformations, including oxidative coupling reactions.

Modulation of Reduction Potentials through Chemical and Supramolecular Approaches

The reduction potential of the N-methylacridinium cation is a critical parameter that determines its electron-accepting ability and, consequently, its utility in various applications. This potential can be fine-tuned through chemical modifications of the acridinium core. Introducing electron-withdrawing or electron-donating substituents at different positions on the acridine (B1665455) ring can significantly alter the electronic properties and thus the reduction potential of the cation.

Supramolecular chemistry offers another powerful approach to modulate the electrochemical properties of N-methylacridinium ions. nih.gov Encapsulation of the cation within a host molecule, such as a cyclodextrin (B1172386) or a calixarene, can alter its local environment, leading to a shift in its reduction potential. These non-covalent interactions can stabilize or destabilize the cation or its reduced radical form, thereby influencing the thermodynamics of the electron transfer process. For example, binding within a hydrophobic cavity of a host can shield the cation from the solvent, affecting its solvation energy and, in turn, its redox potential. Such supramolecular strategies provide a dynamic and reversible means of controlling the electrochemical behavior of N-methylacridinium species. nih.govnih.gov

Catalytic Applications of N Methylacridinium Iodide in Organic Synthesis

Photocatalysis and Photoredox Catalysis

The N-methylacridinium cation is a key structure in the development of organic photoredox catalysts. ewha.ac.kr These catalysts function by absorbing light to reach an excited state with enhanced redox potentials, enabling them to oxidize or reduce a substrate through a single-electron transfer mechanism, which initiates a radical reaction cascade. The catalytic cycle is typically completed by a subsequent electron transfer event that regenerates the ground-state photocatalyst. rsc.org

The photocatalytic activity of N-methylacridinium salts is initiated by the absorption of visible light, which promotes the catalyst to a high-energy excited state. From this excited state, the catalyst can participate in either an oxidative or a reductive quenching cycle.

A general mechanism for acridinium-based photocatalysis involves the generation of a reduced acridinyl radical. rsc.org Upon irradiation, the photoexcited acridinium (B8443388) molecule can accept an electron from a donor, forming the radical species. This acridinyl radical is a potent reducing agent capable of activating a substrate in the reaction mixture. rsc.org

2[N-Methylacridinium]⁺ + H₂O --(hv)--> N-Methyl-9,10-dihydroacridine + N-methylacridone + 2H⁺ nih.gov

This process can be catalyzed by the hydrophobic binding sites of proteins like horse-liver alcohol dehydrogenase and human serum albumin. nih.gov The reaction proceeds effectively with or without the presence of oxygen. nih.gov

While the N-methylacridinium cation itself is photocatalytically active, research has shown that substituting the acridinium core can significantly enhance catalytic efficiency. For instance, the presence of a bulky mesityl group at the 9-position, as seen in 9-mesityl-10-methylacridinium (B1239669) (Acr⁺–Mes), is crucial for creating a highly efficient photoredox catalyst. This substitution leads to a long-lived electron-transfer state upon photoexcitation, which is key to its high efficiency in various synthetic transformations. ewha.ac.krresearchgate.net The unsubstituted 10-methylacridinium (B81027) ion is noted to be a less efficient photoredox catalyst in comparison. ewha.ac.krresearchgate.net

The application of the unsubstituted N-methylacridinium cation as a photocatalyst in broader synthetic organic transformations is somewhat limited compared to its more complex derivatives. Its primary documented catalytic role is in the photochemical dismutation reaction previously described. nih.gov

The broader utility of acridinium-based photocatalysts is demonstrated by substituted variants. For example, functionalized N-methyl acridinium salts have been developed for the photoredox-catalyzed fragmentation of 1,2-diol derivatives. rsc.org Furthermore, the combination of acridinium photocatalysis with transition metal catalysis, known as metallaphotocatalysis, has enabled selective carbon-heteroatom and carbon-carbon cross-coupling reactions under mild conditions. rsc.org

The limitations of the simple N-methylacridinium ion stem from the relative instability and shorter lifetime of its photo-excited and radical states compared to derivatives like Acr⁺–Mes. ewha.ac.krresearchgate.net The bulky substituents in more advanced acridinium catalysts are essential for preventing side reactions and promoting the desired catalytic cycle, thereby expanding their synthetic scope. ewha.ac.kr

| Reaction | Catalyst | Products | Conditions |

| Photochemical Dismutation | N-Methylacridinium cation (in the presence of horse liver alcohol dehydrogenase or human serum albumin) | N-methylacridone and N-methyl-9,10-dihydroacridine | Irradiation with light, in water |

Role as a Catalyst in General Organic Synthesis Reactions

The predominant catalytic utility of N-Methylacridinium iodide reported in the scientific literature is centered on its role as a photoredox catalyst, where it harnesses light energy to drive chemical reactions. ewha.ac.krrsc.org Beyond this function, its application as a catalyst in general organic synthesis under non-photochemical conditions is not extensively documented.

Investigations of Chemo- and Regioselectivity in Catalytic Processes

There is a lack of specific research findings detailing investigations into the chemo- and regioselectivity of catalytic processes that exclusively utilize this compound as the catalyst. While the broader field of photoredox catalysis often addresses challenges of selectivity, specific studies focusing on the directing effects of the unsubstituted N-methylacridinium cation are not prominently featured in available literature.

Specialized Research Applications and Emerging Fields

Fluorescent Probes in Biochemical Research Methodologies

N-Methylacridinium iodide's inherent fluorescence and its ability to interact with biomolecules make it a significant subject of interest for the development of fluorescent probes. These probes are instrumental in elucidating complex biological processes at the molecular level.

Acridine (B1665455) derivatives are well-known for their capacity to intercalate into the base pairs of DNA, a characteristic that has been extensively exploited in the development of fluorescent probes for nucleic acids. nih.govnih.gov While direct studies focusing solely on this compound as a fluorescent probe for DNA and RNA are not extensively detailed in the provided results, the behavior of analogous acridine compounds provides a strong basis for its potential in this area. The planar structure of the acridine ring allows it to insert itself between the base pairs of double-stranded DNA, leading to significant changes in its photophysical properties. nih.gov This intercalation can result in fluorescence enhancement, a large Stokes shift, and increased fluorescence lifetime, which are all desirable characteristics for a fluorescent probe. nih.gov

The interaction of acridine derivatives with nucleic acids is not limited to DNA; they can also bind to RNA. nih.gov The mode of binding and the resulting fluorescence signal can differ between DNA and RNA, and even between different sequences of nucleic acids, offering the potential for developing probes that can distinguish between various nucleic acid structures. nih.gov For instance, some acridine dyes exhibit different fluorescence emissions when bound to single-stranded versus double-stranded nucleic acids. nih.gov This property is crucial for studying dynamic processes such as DNA replication, transcription, and DNA-protein interactions. The development of oligonucleotide-based probes, where a fluorescent molecule like an acridine derivative is attached to a specific nucleic acid sequence, allows for the targeted labeling and detection of specific DNA or RNA sequences within a complex biological sample. nih.gov

Table 1: Examples of Acridine Derivatives and Analogs as Fluorescent Probes for Nucleic Acids

| Compound Class | Interaction with Nucleic Acids | Application | Reference |

|---|---|---|---|

| Acridine Derivatives | Intercalation between DNA base pairs | DNA/RNA detection and imaging | nih.govnih.gov |

| Styryl Dyes (including quinoline (B57606) and pyridine (B92270) scaffolds) | Intercalation, groove binding, or electrostatic interactions | Selective DNA and mitochondrial staining | nih.gov |

| Acridine Orange | Differential fluorescence with single- and double-stranded nucleic acids | Identifying nucleic acid structures | nih.gov |

| Oligonucleotide-based probes with fluorescent labels | Hybridization to specific target sequences | Targeted DNA/RNA detection | nih.gov |

This compound has been specifically identified as an inhibitor of cholinesterases, a class of enzymes crucial for nerve function. nih.gov Its inhibitory action makes it a valuable tool for studying the active sites and binding mechanisms of these enzymes. Research has shown that this compound inhibits acetylcholinesterase (AChE) by binding with high potency to the peripheral anionic site (PAS) of the enzyme. nih.gov The PAS is a region of the enzyme distinct from the active site where the substrate acetylcholine (B1216132) binds, and molecules that bind to the PAS can allosterically modulate the enzyme's activity.

The inhibition of human recombinant AChE by this compound has been quantified with an IC50 value of 1.68 ± 0.14 µM. nih.gov It also demonstrates inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 3.54 ± 0.27 µM for BuChE from human serum. nih.gov The ability of N-Methylacridinium to act as a fluorescent probe in these interactions is a significant advantage. The binding of N-Methylacridinium to the enzyme can lead to changes in its fluorescence properties, providing a real-time signal to monitor the binding event and study the kinetics of the interaction. This approach has been used to investigate the binding of other ligands to cholinesterases, where the displacement of a fluorescent probe like N-Methylacridinium from the enzyme's binding site results in a detectable change in fluorescence.

Table 2: Inhibitory Activity of this compound against Cholinesterases

| Enzyme | Source | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Human recombinant | 1.68 ± 0.14 | nih.gov |

| Butyrylcholinesterase (BuChE) | Human serum | 3.54 ± 0.27 | nih.gov |

Research in Advanced Materials Science and Nanotechnology

The unique optical and electronic properties of acridine-based compounds suggest their potential for integration into advanced materials and nanotechnological applications.

While specific research on the integration of this compound into polymers and nanomaterials is not extensively documented in the provided search results, the broader class of acridine derivatives has been explored in materials science. nih.gov The planar, aromatic structure of the acridine core can facilitate π-π stacking interactions, which are crucial for the self-assembly of molecules and the formation of ordered structures in materials. This property could be exploited to incorporate this compound into polymer matrices or to create self-assembled nanomaterials with specific optical or electronic functions. For instance, the synthesis of composite corrosion inhibitors based on polymethyl methacrylate (B99206) has been reported, indicating the compatibility of organic inhibitors with polymer systems. ijettjournal.org The development of nanoparticles as effective corrosion inhibitors also highlights the trend of utilizing nanomaterials for advanced protective coatings.

The development of new functional materials often relies on the incorporation of molecules with specific properties, such as fluorescence or charge-transfer characteristics. Acridine derivatives have been utilized as building blocks for the synthesis of heterocyclic systems with applications in materials science. nih.gov The fluorescence of this compound could be harnessed in the creation of fluorescent polymers or sensors. For example, fluorescent probes based on acridine derivatives have been developed to monitor changes in the microenvironment, such as polarity and viscosity. rsc.org This suggests that materials incorporating this compound could be designed to be responsive to their surroundings, with potential applications in smart materials and sensing devices.

Mechanistic Studies of Corrosion Inhibition Performance

This compound belongs to the class of organic compounds known as quaternary ammonium (B1175870) salts, which have been investigated as corrosion inhibitors for various metals and alloys. researchgate.net The mechanism of corrosion inhibition by such compounds is a subject of ongoing research, with a focus on understanding the interactions at the metal-solution interface.

The primary mechanism by which this compound is thought to inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.com This adsorption can occur through a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the positively charged N-Methylacridinium cation and a negatively charged metal surface (in acidic media, the metal surface is often positively charged, so the co-adsorption with anions like iodide is crucial). mdpi.com The iodide anion plays a synergistic role by first adsorbing onto the metal surface, creating a negatively charged layer that then facilitates the adsorption of the N-Methylacridinium cation.

Chemisorption involves the formation of coordinate bonds between the heteroatoms (in this case, the nitrogen atom) and the vacant d-orbitals of the metal atoms. researchgate.net The π-electrons of the aromatic acridine ring can also participate in this bonding. The combination of these adsorption processes leads to the formation of a stable, dense protective layer that isolates the metal from the corrosive environment. Studies on similar heterocyclic compounds have shown that the efficiency of inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. nih.gov The adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.comnih.gov Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly used to evaluate the performance and elucidate the mechanism of such inhibitors, classifying them as anodic, cathodic, or mixed-type inhibitors. mdpi.comnih.gov

Photosensitizer Research for Electron Transfer Processes

This compound serves as a significant model compound in the study of photoinduced electron transfer (PET) processes. As a photosensitizer, its primary role is to absorb light and initiate an electron transfer cascade. Upon excitation with light, the N-methylacridinium cation is promoted to an electronically excited state, which can then act as a potent electron acceptor. This fundamental process has been the subject of extensive research to understand the kinetics, thermodynamics, and quantum yields of electron transfer reactions involving this compound.

Detailed studies have been conducted on derivatives of 10-methylacridinium (B81027) ions where an electron-donor group is directly attached to the acridinium (B8443388) core. nih.govresearchgate.netewha.ac.krresearchgate.net These intramolecular systems allow for a thorough investigation of the dynamics of both photoinduced electron transfer and the subsequent back electron transfer. nih.govresearchgate.net By using electrochemical and photophysical measurements, researchers can determine the driving forces for these reactions and analyze the rate constants within the framework of the Marcus theory of electron transfer. nih.govresearchgate.net

One notable derivative, the 9-mesityl-10-methylacridinium (B1239669) ion, demonstrates exceptional performance regarding the lifetime and quantum yield of its triplet electron-transfer (ET) state. nih.govresearchgate.net Photoexcitation of this molecule in acetonitrile (B52724) produces a triplet ET state with a high quantum yield (over 75%), a long lifetime, and a high energy of 2.37 eV. nih.govresearchgate.net This long-lived, high-energy state is particularly interesting because it possesses both strong oxidizing and reducing capabilities, originating from the mesityl radical cation and the acridinyl radical moieties, respectively. nih.govresearchgate.net However, it is important to note that there has been some scientific debate regarding the interpretation of the long-lived state, with some research suggesting it is an acridinium-like locally excited triplet state rather than a charge-transfer state. acs.org

The photophysical and electrochemical properties of N-methylacridinium and its derivatives are central to their function as photosensitizers. These properties dictate the efficiency of the electron transfer process.

Table 1: Photophysical and Electrochemical Properties of a 9-Mesityl-10-Methylacridinium Derivative

| Property | Value | Conditions | Citation |

|---|---|---|---|

| Triplet ET State Energy | 2.37 eV | In acetonitrile | nih.govresearchgate.net |

Detailed research findings have elucidated the mechanism of photosensitization. Upon photoexcitation, the 9-mesityl-10-methylacridinium ion forms an acridinium-like, locally excited singlet state. acs.org In polar solvents, this state rapidly undergoes charge transfer to form a charge-transfer (CT) state. acs.org Intersystem crossing from this CT state competes with fluorescence and non-radiative decay, leading to the formation of a locally excited triplet state. acs.org This triplet state can then participate in energy or electron transfer reactions. For instance, it is capable of reacting with molecular oxygen to produce singlet oxygen with a high quantum yield. acs.org The ability of the excited acridinium ion to oxidize a wide range of electron donors, even those with high oxidation potentials, highlights its potency as a photosensitizer in electron transfer reactions. researchgate.net

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-mesityl-10-methylacridinium ion |

Q & A

Q. How to design experiments testing alternative quenching mechanisms beyond Stern-Volmer?

- Methodological Answer : Probe static quenching by varying temperature (static quenching is typically temperature-independent). Use fluorescence anisotropy to detect ground-state complex formation. For Förster resonance energy transfer (FRET), measure overlap integrals between donor emission and acceptor absorption spectra .

Data Analysis and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.